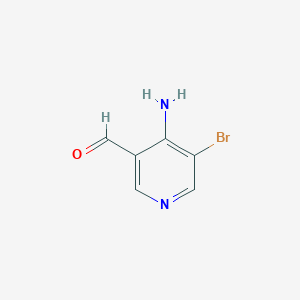

4-Amino-5-bromonicotinaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-bromopyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c7-5-2-9-1-4(3-10)6(5)8/h1-3H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBWQOHAQWISSDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858661 | |

| Record name | 4-Amino-5-bromopyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289001-34-8 | |

| Record name | 4-Amino-5-bromopyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance Within Nicotinaldehyde Chemistry

The parent molecule, nicotinaldehyde (also known as pyridine-3-carbaldehyde), is a fundamental building block in synthetic chemistry. mdpi.comorganic-chemistry.org The introduction of substituents onto the pyridine (B92270) ring dramatically alters the electronic properties and reactivity of the molecule. The presence of both an electron-donating amino group and an electron-withdrawing, yet synthetically versatile, bromine atom on the 4-Amino-5-bromonicotinaldehyde scaffold creates a "push-pull" electronic environment. This electronic feature, combined with the reactivity of the aldehyde, makes it a highly valuable and activated substrate for a range of chemical reactions. Its utility is analogous to other substituted pyridines that serve as key intermediates in the synthesis of complex organic molecules. acs.orgbohrium.comorganic-chemistry.org

Role As a Multifunctional Pyridine Scaffold in Organic Synthesis

Pyridine (B92270) and its derivatives are considered "privileged scaffolds" in drug discovery, meaning they are frequently found in the structures of biologically active compounds. 4-Amino-5-bromonicotinaldehyde exemplifies this, offering three distinct points of reactivity that can be addressed with high selectivity.

The Aldehyde Group: This group is a classic electrophile, readily participating in reactions such as Wittig olefinations, reductive aminations to form secondary or tertiary amines, and condensation reactions with active methylene (B1212753) compounds (like Knoevenagel condensations) to build larger, more complex structures. nih.gov It can also be oxidized to a carboxylic acid or reduced to a primary alcohol, further expanding its synthetic potential.

The Bromine Atom: The bromine atom is a key handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, is a powerful and widely used method to form biaryl structures by reacting the bromopyridine with a boronic acid or ester. nih.govrsc.orgresearchgate.netrsc.orgresearchgate.net This allows for the straightforward introduction of various aryl or heteroaryl groups at the 5-position.

The Amino Group: The amino group acts as a nucleophile and a directing group. It can be acylated, alkylated, or used as a handle to build fused heterocyclic ring systems. Its presence also influences the reactivity of the adjacent bromine atom and can participate in hydrogen bonding, which is a critical interaction in the binding of molecules to biological targets.

The table below summarizes the key reactive sites of this compound and examples of their characteristic transformations.

| Functional Group | Position | Type of Reactivity | Potential Transformations |

| Aldehyde | 3 | Electrophilic | Reductive amination, Wittig reaction, Knoevenagel condensation, Oxidation, Reduction |

| Amino | 4 | Nucleophilic, Directing | Acylation, Alkylation, Diazotization, Heterocycle formation |

| Bromine | 5 | Coupling Handle | Suzuki coupling, Buchwald-Hartwig amination, Sonogashira coupling, Heck reaction |

Overview of Key Research Trajectories and Applications

De Novo Synthetic Routes to the this compound Core

De novo synthesis involves constructing the substituted pyridine ring from acyclic precursors. However, a more common and practical approach in pyridine chemistry is the sequential functionalization of a simpler, pre-formed pyridine core. This step-by-step introduction of substituents allows for precise control over the final structure.

The introduction of an amino group at the C4 position of the pyridine ring is a key transformation. Direct amination can be challenging due to the electron-deficient nature of the pyridine ring. Modern strategies often rely on activating the ring to facilitate nucleophilic substitution.

One effective method involves the use of N-aminopyridinium salts. This strategy allows for the highly efficient and C4-selective (hetero)arylation of pyridines and can be adapted for amination. frontiersin.org A more direct approach to C4-amination employs a nucleophilic substitution of hydrogen (SNH). nih.gov This process proceeds through a 4-pyridyl pyridinium (B92312) salt intermediate, which then reacts with an amine source, such as aqueous ammonia (B1221849), to yield the 4-aminopyridine (B3432731) product. nih.gov The regioselectivity is controlled by the electronic properties of the reagents used. nih.gov

Older methods have also utilized the activation of the pyridine ring through quaternization. For instance, a 4-substituted pyridine with a suitable leaving group (like a cyano group) can be quaternized and subsequently reacted with an amine to introduce the amino group at the C4 position. google.com

Table 1: Selected Methods for C4-Amination of Pyridine Derivatives

| Method | Reagents | Key Intermediate | Features |

|---|---|---|---|

| Nucleophilic Substitution of Hydrogen (SNH) | Pyridine, activating pyridine reagent, aqueous ammonia | 4-pyridyl pyridinium salt | C4-selective; avoids pre-functionalization at C4. nih.gov |

| N-Aminopyridinium Salts | N-aminopyridinium salt, base | N/A | Highly efficient for C4-functionalization. frontiersin.org |

Regioselective bromination is crucial for installing the bromo substituent at the desired C5 position. The outcome of electrophilic aromatic substitution on a substituted pyridine ring is governed by the electronic effects of the existing substituents. In the case of a 4-aminonicotinaldehyde (B1271976) precursor, the powerful electron-donating and ortho-, para-directing amino group at C4, combined with the electron-withdrawing and meta-directing formyl group at C3, synergistically direct the incoming electrophile (bromine) to the C5 position.

Studies on related heterocyclic systems, such as quinolines, provide insight into these reactions. For example, the bromination of 8-aminoquinoline (B160924) with two equivalents of Br₂ results in the formation of 5,7-dibromo-8-aminoquinoline. acgpubs.org The halogenation of 2-aminonicotinic acid in an acetic acid medium is also a well-established procedure for introducing a halogen at the C5 position. academie-sciences.fr These examples underscore the principle that the amino group strongly activates the ring towards electrophilic attack at the positions ortho and para to it. For a 4-aminopyridine derivative, this directs substitution to C3 and C5. With the C3 position occupied by a deactivating formyl group, bromination is strongly favored at C5.

The introduction of a formyl (aldehyde) group onto a pyridine ring can be accomplished through several methods. The Vilsmeier-Haack reaction is a prominent and widely used technique for the formylation of electron-rich aromatic and heterocyclic compounds. researchgate.netrsc.org The reaction employs a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃). rsc.org The reaction mechanism involves the generation of an electrophilic iminium salt which is attacked by the electron-rich pyridine ring, followed by hydrolysis to yield the aldehyde. rsc.org

While pyridine itself is electron-deficient and generally difficult to formylate directly, the presence of activating groups, such as an amino group, facilitates the reaction. wikipedia.org For a 4-amino-5-bromopyridine precursor, the Vilsmeier-Haack reaction would be expected to introduce the formyl group at the C3 position, ortho to the activating amino group, thus completing the core structure of this compound.

Table 2: Common Formylation Reagents

| Reaction Name | Reagents | Characteristics |

|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃ | Widely used for electron-rich heterocycles. researchgate.netrsc.org |

| Gattermann-Koch | CO, HCl, Lewis Acid | Typically used for aromatic hydrocarbons. wikipedia.org |

| Gattermann | HCN, HCl, Lewis Acid | Synthesizes aromatic aldehydes from cyanides. wikipedia.org |

Convergent Synthesis via Late-Stage Functionalization

Convergent synthesis involves the modification of functional groups on a pyridine ring that already possesses the required substitution pattern. This approach is often more efficient for producing complex molecules.

The selective reduction of a carboxylic acid to an aldehyde without over-reduction to the corresponding alcohol is a fundamental challenge in organic synthesis. acs.org This transformation is key in a convergent route starting from 4-amino-5-bromonicotinic acid.

Several modern catalytic systems have been developed to achieve this transformation with high chemoselectivity. One notable method employs an air-stable nickel precatalyst in combination with an activator, such as dimethyl dicarbonate, and a silane (B1218182) reductant. acs.org This system has proven effective for a broad range of substrates, tolerates various functional groups, and prevents over-reduction to the alcohol. acs.org Another approach involves activating the carboxylic acid with a triflylpyridinium reagent, followed by reduction with pinacolborane at ambient temperature. nih.gov The Fukuyama reduction, which proceeds via a thioester intermediate using a palladium catalyst and a mild silane reductant, is also a classic and robust method for this conversion. rsc.org

Table 3: Comparison of Methods for Reduction of Carboxylic Acids to Aldehydes

| Method | Catalyst/Reagent | Reductant | Key Features |

|---|---|---|---|

| Nickel-Catalyzed Reduction | Nickel precatalyst, dimethyl dicarbonate | Silane | Good yields, no over-reduction, scalable. acs.org |

| Triflylpyridinium-Mediated | Triflylpyridinium reagent | Pinacolborane (HBpin) | Rapid, modular, proceeds at room temperature. nih.gov |

| Fukuyama Reduction | Palladium catalyst | Triethylsilane (Et₃SiH) | Proceeds via a thioester intermediate, robust method. rsc.org |

Another convergent strategy involves the catalytic hydrogenation of a cyanopyridine, such as 4-amino-5-bromo-3-cyanopyridine, to the target aldehyde. This method offers a direct route from the nitrile functional group.

The catalytic reduction of 3-cyanopyridine (B1664610) to nicotinaldehyde is often carried out using a Raney nickel catalyst in the presence of hydrogen gas. google.comwipo.int The reaction is typically performed in an acidic medium, such as aqueous acetic acid, which is crucial for achieving good selectivity for the aldehyde over the corresponding amine. google.com While strong acids like sulfuric acid have been used, they can be detrimental to the Raney nickel catalyst. google.com The use of acetic acid provides a milder alternative that promotes the desired transformation while preserving catalyst activity. google.commolaid.com This method has been developed for industrial-scale production due to its economy and ecological advantages over methods using more expensive catalysts like rhodium. google.com

Transformations Involving Morpholinamides as Aldehyde Precursors

The conversion of a carboxylic acid derivative to an aldehyde is a critical transformation in organic synthesis. One effective method involves the use of morpholinamides as stable precursors, which can be reduced to the corresponding aldehyde under controlled conditions. This strategy has been successfully applied to the synthesis of substituted nicotinaldehydes.

The process typically begins with the formation of the nicotinic acid morpholinamide. For instance, 5-bromonicotinic acid can be reacted with morpholine (B109124) in refluxing xylene to produce 5-bromonicotinic acid morpholinamide. google.com This amide is then subjected to reduction. A common reducing agent for this transformation is lithium tri-tert-butoxyaluminohydride (LiAlH(O-t-Bu)₃), which is known for its ability to selectively reduce amides to aldehydes without further reduction to the alcohol. The reaction is generally performed in an inert solvent such as tetrahydrofuran (B95107) (THF) at low temperatures to ensure selectivity. This approach provides a high-yield pathway to nicotinaldehydes from their corresponding acid derivatives. google.com

A key advantage of using the morpholinamide intermediate is its stability and the clean conversion to the aldehyde, which simplifies purification. This method has been documented in the synthesis of compounds like 5-(4-fluorophenyl)pyridine-3-carbaldehyde, where the corresponding morpholinamide is reduced to the aldehyde in a 98% yield. google.com

Table 1: Synthesis of Nicotinaldehydes via Morpholinamide Reduction

| Starting Material | Reagent(s) | Product | Yield | Reference |

|---|---|---|---|---|

| 5-(4-fluorophenyl)nicotinic acid morpholinamide | 1. LiAlH(OC(CH₃)₃)₃ 2. THF | 5-(4-fluorophenyl)pyridine-3-carbaldehyde | 98% | google.com |

Synthesis of Related Bromonicotinaldehyde and Aminonicotinaldehyde Intermediates

The synthesis of various brominated and aminated nicotinaldehyde isomers is fundamental for accessing a wide range of functionalized pyridine-based structures.

Preparation of 5-Bromonicotinaldehyde (B46077) from 5-Bromonicotinic Acid Derivatives

5-Bromonicotinaldehyde is a valuable intermediate used in the synthesis of naphthyridines and diazobenzenes. medchemexpress.com Its preparation can be approached from 5-bromonicotinic acid. One method involves the direct bromination of nicotinic acid hydrochloride using bromine in a thionyl chloride solution to yield 5-bromonicotinic acid. google.com

Once the acid is obtained, it can be converted to the aldehyde. As detailed previously (Section 2.2.3), a robust method is the conversion of 5-bromonicotinic acid to 5-bromonicotinic acid morpholinamide, followed by reduction. google.com The initial amidation of 50.4 g of 5-bromonicotinic acid with 87.5 g of morpholine in xylene yielded 19.2 g (28.3%) of the morpholinamide after recrystallization. google.com This intermediate can then be reduced to afford 5-Bromonicotinaldehyde.

Synthesis of 2-Bromonicotinaldehyde and 4-Bromonicotinaldehyde (B119466)

2-Bromonicotinaldehyde: This isomer can be synthesized effectively through directed ortho-metalation. The process starts with 2-bromopyridine (B144113), which undergoes lithiation at the 3-position using a strong base like lithium diisopropylamide (LDA). tandfonline.com The resulting lithiated intermediate is then quenched with an appropriate formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group, yielding 2-bromonicotinaldehyde in high yield. tandfonline.com This compound is a key building block for various pharmaceuticals and agrochemicals. chemimpex.com

4-Bromonicotinaldehyde: The synthesis of 4-bromonicotinaldehyde is less commonly detailed, but can be inferred from related preparations. A plausible route involves the preparation of its oxime derivative, (E)-4-bromonicotinaldehyde oxime, which serves as a stable precursor that can be hydrolyzed to the aldehyde. aksci.com The synthesis would likely start from 4-bromonicotinic acid, which is converted to the aldehyde via standard synthetic transformations, such as reduction of an activated acid derivative (e.g., an ester or acid chloride) followed by oxidation of the resulting alcohol.

Table 2: Synthetic Approaches to Bromonicotinaldehyde Isomers

| Compound | Starting Material | Key Strategy | Reagents | Reference |

|---|---|---|---|---|

| 2-Bromonicotinaldehyde | 2-Bromopyridine | Directed ortho-metalation | 1. LDA 2. DMF | tandfonline.com |

Synthetic Approaches to 2-Aminonicotinaldehyde and 4-Aminonicotinaldehyde

2-Aminonicotinaldehyde: This compound is a cornerstone for building fused heterocyclic systems, most notably through the Friedländer annulation. worktribe.comnih.gov In this reaction, 2-aminonicotinaldehyde is condensed with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl, such as a ketone or β-ketoester, to form quinoline (B57606) or naphthyridine structures. For example, its reaction with various ketones in water can produce substituted 1,8-naphthyridines in high yields. worktribe.com The synthesis of 2-aminonicotinaldehyde itself can be achieved from 2-chloronicotinic acid through a three-step process of nucleophilic substitution with an amine, followed by reduction and oxidation. atlantis-press.com

4-Aminonicotinaldehyde: Similar to its 2-amino isomer, 4-aminonicotinaldehyde is a precursor for heterocyclic synthesis. An example is its condensation with malonamide (B141969) in the presence of piperidine (B6355638) and ethanol (B145695) to afford 1,6-naphthyridin-2(1H)-one. mdpi.com This reaction highlights its utility in constructing specific bicyclic nitrogen-containing scaffolds.

Synthesis of 2-Amino-5-bromonicotinaldehyde and 2-Amino-6-bromonicotinaldehyde

2-Amino-5-bromonicotinaldehyde: This disubstituted pyridine aldehyde is an important pharmaceutical intermediate. alfa-chemistry.com Its synthesis can be achieved from 2-amino-5-bromopyridine (B118841). A common route involves the protection of the amino group, followed by ortho-formylation and subsequent deprotection. Alternatively, a Vilsmeier-Haack type reaction on a suitably protected 2-amino-5-bromopyridine can introduce the aldehyde group at the C3 position. One documented upstream route starts from 2-amino-5-bromo-3-methylpyridine, which is oxidized to the aldehyde. alfa-chemistry.com

2-Amino-6-bromonicotinaldehyde: The synthesis of this isomer and its derivatives has also been explored. A related compound, 6-amino-2-bromo-4-hydroxynicotinaldehyde, was synthesized from 2-heterylidene-3-oxopentanedinitriles. enamine.net Treatment of these precursors with hydrobromic acid in refluxing acetic acid afforded the substituted pyridin-3-yl quaternary salts, which are synthetic equivalents of the target nicotinaldehyde. enamine.net A more direct synthesis of 6-bromonicotinaldehyde (B16785) involves the bromination of 2-chloro-5-picoline, followed by oxidation of the methyl group to an aldehyde. Subsequent amination at the C2 position would yield the desired product.

Advanced Catalytic Methods in Nicotinaldehyde Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of nicotinaldehydes and their derivatives has benefited significantly from these advancements.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. This reaction has been used to prepare precursors for nicotinaldehydes. For example, 5-bromonicotinic acid morpholinamide can be reacted with p-fluorobenzeneboronic acid in the presence of a palladium catalyst (Pd[P(Ph)₃]₄) to form 5-(4-fluorophenyl)nicotinic acid morpholinamide, which is then reduced to the aldehyde. google.com An efficient Pd(II)-(2-aminonicotinaldehyde) complex has also been developed as a catalyst for Suzuki-Miyaura couplings of aryl halides in water, showcasing a green chemistry approach. researchgate.net

Catalytic Hydrogenation: The selective reduction of nitriles to aldehydes is another key transformation. Catalytic hydrogenation of 3-cyanopyridine in the presence of Raney-nickel in an aqueous carboxylic acid medium is an established method for producing nicotinaldehyde. google.comgoogle.com This method offers improved economy and ecological acceptability compared to older processes that required strongly acidic conditions and suffered from low selectivity. google.com

Other Catalytic Systems: The Bohlmann–Rahtz pyridine synthesis, which can be performed in a continuous flow microwave reactor, uses a Brønsted acid catalyst to facilitate the Michael addition and cyclodehydration steps in a single operation. beilstein-journals.org Furthermore, earth-abundant metal catalysts, such as those based on nickel, are being developed for reactions like the cyanation of heteroaryl halides, which can provide the nitrile precursors for nicotinaldehydes. researchgate.net These advanced methods represent the ongoing evolution of synthetic strategies toward more efficient and environmentally benign processes.

Palladium-Catalyzed Coupling Reactions for Pyridine Derivatization

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org These reactions are particularly effective for the derivatization of heteroaromatic compounds, including pyridine systems. The Suzuki-Miyaura coupling, for instance, involves the reaction of an organic halide with an organoboron compound in the presence of a palladium catalyst and a base. tcichemicals.com This method is widely applied due to its mild reaction conditions and tolerance of a broad range of functional groups. tcichemicals.com For the derivatization of brominated pyridines, the carbon-bromine bond serves as a reactive handle for coupling with various partners.

The efficiency of these couplings often depends on the choice of ligands, which stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. tcichemicals.com Ligands such as phosphines (e.g., PPh₃, Xantphos) and N-heterocyclic carbenes (NHCs) are commonly employed. beilstein-journals.orgtcichemicals.comacs.org The reaction conditions, including the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), base (e.g., Cs₂CO₃, K₂CO₃), and solvent, are optimized to achieve high yields. beilstein-journals.orgorganic-chemistry.org

Recent advancements have also focused on C-H bond arylation, which offers an alternative to traditional cross-coupling by directly functionalizing a C-H bond, thus reducing the need for pre-functionalized substrates. beilstein-journals.orgnih.gov In the context of pyridine derivatives, palladium catalysts can direct the arylation to specific positions, guided by existing functional groups on the ring. nih.gov For example, the intramolecular C-H arylation of pyridine derivatives bearing a bromo-aryl group can lead to the formation of fused heterocyclic systems in good to excellent yields. beilstein-journals.org

The table below summarizes representative conditions for palladium-catalyzed coupling reactions involving pyridine derivatives, illustrating the scope of these methods.

| Electrophile | Nucleophile/Reagent | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| 4-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine | Phenylmethanamine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 98 | beilstein-journals.org |

| N'-methyl-N'-(pyridin-2-yl)benzohydrazide | Aryl iodide | Pd(OAc)₂ | - | NaOAc | PhCl | 140 | 77 | nih.gov |

| 4-Bromotoluene | Pyridyl pyrimidylsulfone | Pd(PPh₃)₂Cl₂ | Johnphos | Cs₂CO₃ | DMF | 140 | Good | acs.org |

| Aryl Halides | Arylboronic Acids | Merrifield resin-Pd(II) | Phenanthroline | K₂CO₃ | Ethanol | Ambient | >83 | organic-chemistry.org |

This table presents a selection of palladium-catalyzed reactions on pyridine and related nitrogen heterocycles to illustrate the general methodology.

Copper-Mediated Amination of Brominated Pyridines

Copper-catalyzed amination, often referred to as the Ullmann or Ullmann-Goldberg reaction, is a classic and highly effective method for forming carbon-nitrogen bonds, particularly in the synthesis of N-aryl amines from aryl halides. encyclopedia.pubmdpi.com This methodology is directly applicable to the synthesis of aminopyridines from their corresponding brominated precursors. The reaction typically involves heating an aryl halide with an amine in the presence of a copper catalyst and a base. encyclopedia.pub

Modern protocols have significantly improved the scope and mildness of these reactions. The use of ligands, such as diamines (e.g., DMEDA), amino acids, or salicylamides, can accelerate the reaction and allow it to proceed at lower temperatures. researchgate.netnih.gov Copper(I) salts like CuI or Cu₂O are common catalyst precursors. researchgate.netrsc.org Solvents such as ethylene (B1197577) glycol or dimethyl sulfoxide (B87167) (DMSO) are often employed, with ethylene glycol sometimes serving as both a solvent and a ligand. encyclopedia.pubrsc.org

This method is particularly valuable for introducing an amino group onto a pyridine ring that already contains a halogen, such as in the potential synthesis of aminobromonicotinaldehydes. For instance, the amination of 2-bromopyridine derivatives can be achieved with high efficiency using aqueous ammonia in the presence of a Cu₂O catalyst and a ligand. researchgate.net The choice of ligand and reaction conditions can be tuned to favor amination at specific positions, even in dihalogenated pyridines. rsc.org For example, in 2-bromo-5-iodopyridine, amination selectively occurs at the more reactive C-I bond. rsc.org Recent developments have also enabled the amination of base-sensitive aryl bromides by using weaker bases, expanding the reaction's functional group tolerance. chemistryviews.org

The following table provides examples of copper-mediated amination of brominated pyridines, highlighting the typical reaction parameters.

| Substrate | Amine Source | Copper Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| 2-Bromopyridine | Aqueous NH₃ | Cu₂O | DMEDA | K₂CO₃ | Ethylene Glycol | 100 | 100 (conv.) | researchgate.net |

| 2-Amino-5-bromopyridine | Various Amines | CuI | Ethylene Glycol | K₂CO₃ | Ethylene Glycol | 120 | 72-95 | rsc.org |

| Aryl Bromides | Primary Alkylamines | CuI | Diethylsalicylamide | K₃PO₄ | Toluene | 90 | Good | nih.gov |

| Aryl Bromides | Aqueous NH₃ | CuI | BPhTolO | - | DMSO | High | - | encyclopedia.pub |

This table showcases the application of copper-catalyzed amination to brominated pyridines and related aryl bromides, demonstrating the general utility of the method.

Reactivity of the Aldehyde Functional Group

The aldehyde group in this compound is a versatile center for chemical reactions, readily undergoing oxidation, reduction, condensation, and nucleophilic addition. These reactions provide pathways to a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

Oxidation Reactions to Carboxylic Acids

The aldehyde functional group can be oxidized to the corresponding carboxylic acid. google.comorganic-chemistry.org This transformation is a fundamental reaction in organic synthesis. Various oxidizing agents can be employed for this purpose. For instance, pyridinium chlorochromate (PCC) in the presence of periodic acid (H5IO6) can effectively oxidize aldehydes to carboxylic acids. organic-chemistry.org Another approach involves using Oxone as the oxidant, which offers a metal-free alternative. organic-chemistry.org Aerobic oxidation catalyzed by N-hydroxyphthalimide (NHPI) also provides a mild and environmentally friendly method for this conversion. organic-chemistry.org

A common method for the oxidation of aldehydes to carboxylic acids involves the use of manganese dioxide (MnO2). nih.gov This reagent is particularly useful for the oxidation of allylic and benzylic alcohols, but it can also be applied to aldehydes.

Table 1: Oxidation of Aldehydes to Carboxylic Acids

| Oxidizing Agent | Catalyst/Conditions | Substrate Scope | Reference |

|---|---|---|---|

| H5IO6 | Pyridinium chlorochromate (PCC) | Primary alcohols, aldehydes | organic-chemistry.org |

| Oxone | - | Aldehydes | organic-chemistry.org |

| O2 | N-hydroxyphthalimide (NHPI) | Aldehydes | organic-chemistry.org |

Reduction Reactions to Alcohols

The aldehyde group is readily reduced to a primary alcohol. google.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). nih.govunipv.it For example, 6‐amino‐5‐bromonicotinaldehyde can be reduced to the corresponding alcohol using LiAlH4. nih.gov Similarly, 4-bromonicotinaldehyde can be reduced to (4-bromopyridin-3-yl)methanol (B177157) using NaBH4 in methanol (B129727) at 0 °C. unipv.it

A milder reducing agent, chloromagnesium dimethylaminoborohydride (MgAB), has been developed for the partial reduction of Weinreb amides to aldehydes, highlighting the ongoing efforts to develop selective reduction methods. escholarship.org

Table 2: Reduction of Aldehydes to Alcohols

| Reducing Agent | Solvent/Temperature | Substrate | Product | Reference |

|---|---|---|---|---|

| LiAlH4 | - | 6‐Amino‐5‐bromo‐3‐(ethyl ester)pyridine | 6‐Amino‐5‐bromo‐3‐(hydroxymethyl)pyridine | nih.gov |

Condensation Reactions with Amines and Other Nucleophiles (e.g., Imine Formation)

The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is a cornerstone of organic chemistry and is crucial for the synthesis of various heterocyclic compounds. The formation of the imine is an equilibrium process and can be driven to completion by removing the water formed during the reaction. acs.orgacs.org

For example, the reaction of an aldehyde with an amine is the initial step in reductive amination, where the intermediate imine is subsequently reduced to an amine. researchgate.net This process is widely used in the synthesis of pharmaceutical compounds. Knoevenagel condensation, another important reaction, involves the reaction of aldehydes with active methylene compounds. hzdr.de This has been used in the synthesis of various derivatives starting from nicotinaldehyde compounds. nih.gov

Table 3: Condensation Reactions of Aldehydes

| Reactant | Conditions | Product Type | Reference |

|---|---|---|---|

| Primary amine | Slightly acidic | Imine (Schiff base) | masterorganicchemistry.com |

| Ethyl piperazine | Trimethyl orthoformate (water scavenger) | Imine intermediate for reductive amination | acs.orgacs.org |

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of the aldehyde group is electrophilic and susceptible to nucleophilic attack. d-nb.info This reactivity is fundamental to many carbon-carbon bond-forming reactions. Organometallic reagents, such as organolithium and Grignard reagents, are common nucleophiles that add to aldehydes to form secondary alcohols.

For instance, organolithium reagents have been shown to add to triazaphenanthrenes, which are structurally related to pyridines, at low temperatures. acs.org Similarly, the nucleophilic addition of organometallic species to aldehydes is a key step in the synthesis of various complex molecules. uni-muenchen.de

Reactivity of the Amino Functional Group

The amino group in this compound is a nucleophilic center and can participate in various reactions, most notably acylation and alkylation.

Acylation and Alkylation Reactions of the Amino Group

The amino group can be acylated by reacting with acyl chlorides or anhydrides to form amides. nih.gov This is a common strategy to protect the amino group or to introduce new functional moieties. For example, the amino group of 6-aminonicotinic acid derivatives can be acylated using the corresponding acyl chlorides. nih.gov

Alkylation of the amino group can also be achieved, though it can be more challenging to control than acylation. The Gabriel synthesis, which involves the use of potassium phthalimide, is a classic method for the controlled alkylation of amines. acs.org

Table 4: Reactions of the Amino Group

| Reaction Type | Reagent | Product Type | Reference |

|---|---|---|---|

| Acylation | Acyl chloride | Amide | nih.gov |

Cyclization Reactions Involving the Amino Group

The ortho-positioning of the amino and aldehyde functionalities in this compound makes it an ideal substrate for cyclization reactions to form fused heterocyclic systems. These reactions are crucial for constructing scaffolds of medicinal and material interest.

A primary application is the synthesis of pyrido[4,3-d]pyrimidines . This can be achieved through condensation of the amino group and the aldehyde with various reagents. For example, reacting this compound with compounds containing an active methylene group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base, leads to the formation of a dihydropyridopyrimidine, which can be subsequently oxidized to the aromatic pyridopyrimidine. The general mechanism involves an initial Knoevenagel condensation at the aldehyde, followed by a Michael addition of the amino group and subsequent intramolecular cyclization.

Another significant cyclization strategy is the construction of imidazo[1,2-a]pyridine (B132010) derivatives. While this typically involves a 2-aminopyridine (B139424) reacting with an α-haloketone (a Tschitschibabin-type reaction), the amino-aldehyde moiety of this compound can participate in multi-component reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, with an isocyanide and another component to yield fused imidazole (B134444) rings. beilstein-journals.orgtcichemicals.combeilstein-journals.org

Furthermore, condensation with hydrazines can yield pyrazolo[4,3-c]pyridines , and reactions with other binucleophiles can open pathways to a diverse range of fused heterocyclic structures. A study on the synthesis of triazaphenanthrenes involved the condensation of 5-bromonicotinaldehyde with 3-aminopyridine, followed by reduction and cyclization, showcasing the aldehyde's role in building complex fused systems. acs.org

Reactivity of the Bromine Substituent

The bromine atom at the C5 position of the pyridine ring is a key functional handle for introducing molecular diversity, primarily through substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

Nucleophilic Aromatic Substitution (SNAr) on the pyridine ring of this compound is a feasible, albeit complex, transformation. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. This electrophilicity is further enhanced by the electron-withdrawing aldehyde group. However, the C4-amino group is strongly electron-donating, which generally deactivates the ring towards nucleophilic attack, particularly at the ortho (C5) and para (C2) positions.

Despite the deactivating effect of the amino group, SNAr reactions can proceed under forcing conditions (high temperatures, strong bases) or if the pyridine nitrogen is activated (e.g., by protonation or N-oxidation). chemrxiv.orgnih.gov The reactivity order in SNAr for halogens is typically F > Cl > Br > I, as the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Therefore, replacing the bromine might require specific activation or catalysis. Reactions with strong nucleophiles like thiols or alkoxides could potentially displace the bromide. chemrxiv.org For instance, studies on 5-bromopyridines have shown they can undergo substitution with various nucleophiles, and the presence of activating groups alters the required conditions. chemrxiv.orgrsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions, which are among the most powerful C-C and C-heteroatom bond-forming methods in modern organic synthesis.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent (typically a boronic acid or ester). This compound is an excellent substrate for these reactions, allowing for the introduction of a wide array of aryl, heteroaryl, or vinyl groups at the C5 position. The reaction generally shows high functional group tolerance, leaving the amino and aldehyde groups intact under carefully controlled conditions. organic-chemistry.orgmdpi.com For example, coupling with phenylboronic acid would yield 4-amino-5-phenylnicotinaldehyde. The general reactivity for aryl halides in Suzuki coupling is I > Br > OTf >> Cl. uwindsor.caacademie-sciences.fruwindsor.ca

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form arylalkynes. libretexts.orgwikipedia.org This introduces an alkynyl moiety at the C5 position, which can serve as a versatile handle for further transformations, such as click chemistry or subsequent cyclizations. The reaction tolerates many functional groups, though the presence of the free amino group might require specific ligand selection to avoid catalyst inhibition. researchgate.netsioc-journal.cn

Below is a table summarizing potential cross-coupling reactions.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Aryl/Heteroarylboronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 5-Aryl/Heteroaryl Derivative |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | 5-Alkynyl Derivative |

| Buchwald-Hartwig | Amine | Pd Catalyst, Ligand (e.g., BINAP) | 5-Amino Derivative |

| Heck | Alkene | Pd(OAc)₂, Ligand | 5-Alkenyl Derivative |

| Stille | Organostannane | Pd(PPh₃)₄ | 5-Aryl/Alkenyl Derivative |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. tcichemicals.com this compound is an excellent candidate for MCRs due to its amino and aldehyde functionalities.

A prominent example is the Ugi four-component reaction (U-4CR) . wikipedia.orgorganic-chemistry.org In a classical Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a bis-amide. Here, this compound can act as the aldehyde component. For instance, reacting it with a primary amine (e.g., benzylamine), a carboxylic acid (e.g., acetic acid), and an isocyanide (e.g., tert-butyl isocyanide) would yield a complex α-acylamino carboxamide derivative, retaining the bromo and pyridine-amino functionalities for subsequent modifications.

Alternatively, the molecule can participate in MCRs that directly form fused heterocyclic systems. The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between an amino-heterocycle, an aldehyde, and an isocyanide to form a fused imidazo-heterocycle. beilstein-journals.orgbeilstein-journals.org By using this compound as the amino-aldehyde component in a reaction with an isocyanide, it's conceivable to construct novel, highly substituted fused ring systems in a single, atom-economical step.

Applications of 4 Amino 5 Bromonicotinaldehyde As a Key Synthetic Intermediate

Building Block for Diverse Heterocyclic Compound Synthesis

The reactivity of 4-Amino-5-bromonicotinaldehyde enables its use as a foundational building block for a wide array of heterocyclic structures. The aldehyde function readily participates in condensation and cyclization reactions, while the amino and bromo substituents provide additional sites for molecular elaboration and ring-forming strategies.

Synthesis of Substituted Pyridine (B92270) Derivatives

The inherent pyridine core of this compound makes it an excellent platform for creating more complex substituted pyridine derivatives. The existing amino and bromo groups can be modified or can direct further substitutions, while the aldehyde can be transformed into various other functional groups, leading to a broad spectrum of pyridine-based compounds.

Construction of Fused Heterocyclic Systems (e.g., Naphthyridines, Diazobenzenes)

This compound is instrumental in the synthesis of fused heterocyclic systems, where additional rings are built onto the initial pyridine framework. It is particularly noted for its application in creating naphthyridines and diazobenzenes. For instance, related bromo-substituted pyridine aldehydes can undergo condensation and cyclization reactions to form the characteristic bicyclic structure of naphthyridines. The strategic placement of the amino and aldehyde groups on the pyridine ring facilitates the annulation reactions required to construct these fused systems.

Derivatization to Quinolines and Pyrimidines

The synthesis of quinoline (B57606) and pyrimidine (B1678525) ring systems can be achieved through multi-component reactions that may involve precursors structurally related to this compound. Methodologies for producing pyrimido[4,5-b]quinolines often involve the condensation of an amino-pyrimidine derivative with an aldehyde and a 1,3-dicarbonyl compound. While direct synthesis from this compound is a specific pathway, the general principles of using amino-aldehydes as key components are well-established in the synthesis of these important heterocyclic families.

Preparation of Imidazo[1,2-a]pyridine (B132010) Compounds

Imidazo[1,2-a]pyridines are a significant class of nitrogen-containing fused heterocycles with diverse applications in medicinal chemistry. The classical synthesis of this scaffold involves the reaction of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound. The structure of this compound provides the core pyridine ring, and its functional groups can be chemically manipulated to facilitate the necessary cyclization to form the imidazole (B134444) ring, yielding substituted imidazo[1,2-a]pyridine systems.

Role in Pharmaceutical Intermediate Synthesis

The heterocyclic scaffolds derived from this compound are prevalent in many biologically active compounds, making it a valuable intermediate in the pharmaceutical industry.

Precursor for Biologically Active Molecules and Drug Candidates

This compound acts as a precursor for molecules with potential therapeutic applications. For example, the imidazo[1,2-a]pyridine core, which can be synthesized from this intermediate, is found in novel inhibitors of dipeptidyl peptidase-4 (DPP-4), which are investigated for the treatment of type 2 diabetes. Similarly, naphthyridine structures derived from related bromo-aldehyde precursors have been explored as ligands for cannabinoid receptors, indicating their potential in drug discovery. The ability to generate these and other pharmacologically relevant scaffolds underscores the importance of this compound in the synthesis of new drug candidates.

Intermediates for Specific Therapeutic Classes (e.g., Anti-cancer Agents, Antiviral Drugs, Calcium Antagonists)

The structural framework of aminobromopyridines is a cornerstone in medicinal chemistry for the synthesis of various therapeutic agents. The strategic placement of reactive groups allows for the construction of complex molecular architectures with specific biological activities.

Anti-cancer and Antiviral Agents: Derivatives of bromo-substituted heterocyclic aldehydes are recognized for their potential in developing new pharmaceuticals. Research has shown that compounds derived from intermediates like 6-bromonicotinaldehyde (B16785), an isomer of this compound, may inhibit the proliferation of cancer cells. The presence of the bromine atom and the pyridine nitrogen can influence the molecule's ability to interact with biological targets. For instance, marine-derived spirocyclic bromotyrosines are considered promising scaffolds for new anticancer drugs, highlighting the importance of the bromo-aromatic moiety in bioactive compounds. nih.gov

In antiviral research, the synthesis of novel drugs often relies on heterocyclic precursors. While direct synthesis from this compound is not prominently documented, related structures are pivotal. For example, the development of antiviral agents for human cytomegalovirus (hCMV) infection, such as Letermovir, involves complex heterocyclic scaffolds that can be accessed from functionalized building blocks. mdpi.com The general class of pyrimidine derivatives, which share structural similarities with pyridines, are known for their potential antiviral properties. smolecule.com

Calcium Antagonists: A significant application of brominated pyridine aldehydes is in the synthesis of calcium channel blockers. A study on 1,4-dihydropyridine (B1200194) derivatives, a major class of calcium antagonists, utilized various substituted pyridine aldehydes as precursors. jst.go.jp In this research, an analogue, 4-(6-bromo-2-pyridyl)-1,4-dihydropyridine, was synthesized and found to have hypotensive activity comparable to the established drug nicardipine. jst.go.jp This demonstrates the direct utility of this class of intermediates in creating cardiovascular drugs. The aldehyde group participates in the Hantzsch dihydropyridine (B1217469) synthesis, a classic multicomponent reaction to form the dihydropyridine ring.

Table 1: Examples of Substituted Pyridyl Aldehydes in the Synthesis of 1,4-Dihydropyridine Calcium Antagonists

| Precursor Aldehyde Analogue | Resulting Compound Class | Therapeutic Target/Effect | Reference |

|---|---|---|---|

| 4-(6-bromo-2-pyridyl) Analogue | 1,4-Dihydropyridine | Calcium Channel Blocker (Hypotensive) | jst.go.jp |

| 4-(3-nitro-2-pyridyl) Analogue | 1,4-Dihydropyridine | Calcium Channel Blocker (Hypotensive) | jst.go.jp |

| 4-(4-cyano-2-pyridyl) Analogue | 1,4-Dihydropyridine | Calcium Channel Blocker (Potent Hypotensive) | jst.go.jp |

Use in the Synthesis of PI3Kinase Inhibitors and Dopamine (B1211576) Receptor Agonists via Analogues

The versatility of intermediates like this compound extends to the synthesis of molecules targeting complex signaling pathways, including kinase inhibitors and receptor modulators.

PI3Kinase Inhibitors: Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes crucial in cellular signaling, and their inhibitors are a major focus in cancer therapy. While a direct synthetic route from this compound to a PI3K inhibitor is not explicitly detailed in the surveyed literature, related heterocyclic structures are common scaffolds. For example, Alpelisib is a potent PI3Kα inhibitor, and its structure is based on a complex heterocyclic system. targetmol.com The synthesis of such molecules often involves the coupling of various building blocks, where functionalized pyridines can serve as key components.

Dopamine Receptor Agonists: Dopamine receptors are primary targets for treating neurological and psychiatric disorders like Parkinson's disease and schizophrenia. nih.gov The synthesis of dopamine receptor agonists often involves building complex molecules around a core that can effectively interact with the receptor. Aripiprazole, for example, is a partial dopamine D2 receptor agonist with a 3,4-dihydroquinolin-2(1H)-one core. nih.gov While not directly synthesized from this compound, the construction of such agents relies on the availability of versatile intermediates. The synthesis of Abemaciclib, a CDK4/6 inhibitor, provides a relevant example of how a related intermediate, 6-bromonicotinaldehyde, is used. In one synthetic route, it undergoes reductive amination with N-ethylpiperazine to form a key intermediate. mdpi.comacs.org This demonstrates a practical application of a bromonicotinaldehyde in building a larger, biologically active molecule.

Contributions to Agrochemical Development

The pyridine ring is a common feature in many modern agrochemicals due to its biological activity and metabolic pathways in the environment. vdoc.pub Bromo-substituted nicotin-aldehydes and their derivatives are valuable precursors in the development of new pesticides and herbicides.

Research has demonstrated that derivatives of 6-bromonicotinaldehyde have potential as agricultural fungicides. researchgate.net A concise and scalable synthesis of fusaric acid, a mycotoxin with a wide range of inhibitory activities against plant pathogenic fungi, was developed using 6-bromonicotinaldehyde as a key intermediate. researchgate.netresearchgate.net This highlights the utility of such compounds in creating new crop protection agents.

Furthermore, patent literature reveals that substituted enaminocarbonyl compounds, which can be synthesized from precursors like 6-chloro- and 6-bromo-nicotinaldehyde, are known to have insecticidal activity. google.com These findings underscore the importance of this compound and its isomers as foundational structures for generating novel active ingredients for agriculture.

Table 2: Application of Bromonicotinaldehyde Analogues in Agrochemical Synthesis

| Precursor Analogue | Resulting Compound/Class | Agrochemical Application | Reference |

|---|---|---|---|

| 6-bromonicotinaldehyde | Fusaric Acid | Antifungal against plant pathogens | researchgate.netresearchgate.net |

| 6-bromo-nicotinaldehyde | Substituted Enaminocarbonyls | Insecticides | google.com |

| 2-Bromopyrimidine-5-carbaldehyde | Various Derivatives | Herbicides / Fungicides | smolecule.com |

Utility in the Synthesis of Functional Materials

Beyond life sciences, the electronic and structural properties of this compound make it a useful building block for creating novel functional materials, including dyes, photosensitizers, and metal complexes.

The pyridine ring, being an electron-deficient aromatic system, can act as a chromophore. The presence of an amino group (an electron-donating group) and an aldehyde group (an electron-withdrawing group) on this ring system creates a "push-pull" electronic effect, which is a common strategy in the design of organic dyes. Anthracene, a polycyclic aromatic hydrocarbon, is a well-known precursor for dyes like alizarin. chemchart.com Similarly, the triazaphenanthrene scaffold, another nitrogen-containing heterocyclic system, can be functionalized to produce strongly fluorescent molecules. acs.org While specific examples of dyes synthesized directly from this compound were not identified, its inherent structure makes it a promising candidate for a precursor in the synthesis of novel colorants and photosensitive materials.

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it an excellent ligand for coordinating with metal ions. The additional amino and aldehyde groups can also participate in coordination or be used as handles to build more complex ligand structures. Research has shown the synthesis of new pyridine-containing macrocyclic ligands that can form well-defined cationic silver(I) complexes. rsc.org These complexes have been demonstrated to be competent catalysts for chemical reactions like the Henry (nitroaldol) reaction. rsc.org The synthesis of these macrocycles starts from simple, commercially available materials and allows for the introduction of specific functionalities. rsc.org This work exemplifies how pyridine-based building blocks are integral to the field of coordination chemistry and the development of novel metal-based catalysts.

Investigation of Biological Activities and Structure Activity Relationships Sar of 4 Amino 5 Bromonicotinaldehyde Analogues

Systematic Structure-Activity Relationship (SAR) Methodologies

Impact of Halogen and Amino Substituents on Biological Activity

The presence, position, and nature of halogen and amino groups on the nicotin-aldehyde framework and related structures are critical for modulating biological activity. Research on various pyridine (B92270) derivatives demonstrates that these substituents exert significant influence through electronic and steric effects.

For instance, in a series of 4-(substituted pyridyl)-1,4-dihydropyridine derivatives developed as hypotensive agents, the nature and position of substituents on the pyridyl ring were paramount to their efficacy. Analogues featuring electron-withdrawing groups such as nitro (NO₂), trifluoromethyl (CF₃), and cyano (CN) at specific positions on the pyridine ring exhibited potent hypotensive activity, in some cases comparable to or exceeding that of the reference drug nicardipine. jst.go.jp A derivative with a bromo substituent also showed significant activity. jst.go.jp This suggests that the electron-withdrawing nature of these groups is a key contributor to the observed biological effect.

Similarly, studies on benzaldehyde (B42025) derivatives have shown that the position of substituents affects herbicidal activity. For example, a hydroxyl group in the para-position of a benzaldehyde ring conferred greater herbicidal potential than one in the ortho-position. mdpi.com While not directly on a pyridine ring, these findings highlight the general principle that substituent placement is critical. In another context, the introduction of a trifluoromethyl group on an anilide ring was found to be superior to both fluoro and methyl groups in enhancing the potency of Kᵥ7.2/3 channel openers. nih.gov

The amino group, a key feature of the titular compound, is also a critical determinant of activity. Its position can be crucial; for example, in the development of resveratrol-based cholinesterase inhibitors, the introduction of amino side chains was shown to increase inhibitory capability. nih.gov

The following table summarizes the structure-activity relationships of various substituted pyridyl derivatives on hypotensive activity.

| Compound ID | Pyridine Ring Substitution | Relative Hypotensive Activity | Duration of Action |

| 2b | 3-nitro-2-pyridyl | Parallel to nicardipine | Not specified |

| 2c | 3-trifluoromethyl-2-pyridyl | Parallel to nicardipine | ~2x nicardipine |

| 3e | 2-trifluoromethyl-3-pyridyl | Parallel to nicardipine | ~2x nicardipine |

| 2e | 4-cyano-2-pyridyl | Most potent | Not specified |

| 3d | 2-cyano-3-pyridyl | Potent | Not specified |

| 2i | 6-bromo-2-pyridyl | Parallel to nicardipine | Not specified |

| Data derived from a study on 4-(substituted pyridyl)-1,4-dihydropyridine derivatives. jst.go.jp |

Isosteric Replacements and Their Influence on Bioactivity

Isosteric replacement, the substitution of one atom or group of atoms in a compound with another that has similar physical or chemical properties, is a powerful strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. In analogues of 4-Amino-5-bromonicotinaldehyde, this approach has been used to probe molecular interactions and optimize biological activity.

A notable example is the bioisosteric replacement of a tetrazole ring with an amide group in a series of glutamate (B1630785) transporter modulators. acs.org This modification was explored to improve drug-like properties. The resulting amide analogues maintained or, in some cases, altered the modulatory activity, demonstrating that an amide can serve as a viable isostere for a tetrazole in this scaffold. acs.orgnih.gov

The core pyridine ring itself can be subject to isosteric replacement. In one study, replacing a central pyridine moiety with other heterocycles was investigated for CYP11B1 inhibitors. uni-saarland.de Similarly, in the development of natural product-based anticancer agents, replacing a phenyl group with a 3-pyridine moiety at the 2-position of an oxazole (B20620) ring resulted in more potent compounds. nih.gov The thiadiazole ring is also considered a bioisostere of the pyrimidine (B1678525) or benzene (B151609) ring and has been incorporated into medicinally important compounds due to its favorable properties, such as increased lipophilicity and good cell permeability. researchgate.net

Even the alpha-amino acid functionality has been targeted for isosteric replacement. In one study, a 3,4-diamino-3-cyclobutene-1,2-dione group was successfully used as a novel bioisostere for the alpha-amino acid in NMDA antagonists, yielding compounds with good affinity for the NMDA receptor. nih.gov

This table illustrates the effect of isosteric replacements on biological activity in different compound series.

| Original Scaffold/Group | Isosteric Replacement | Target/Activity | Outcome | Reference |

| Tetrazole | Amide | EAAT2 Allosteric Modulator | Altered/Maintained Activity | acs.orgnih.gov |

| Phenyl group | 3-Pyridine group | Antiproliferative (Breast Cancer) | Increased Potency | nih.gov |

| Pyridine | Other Heterocycles | CYP11B1 Inhibition | Altered Potency/Selectivity | uni-saarland.de |

| alpha-Amino Acid | 3,4-diamino-3-cyclobutene-1,2-dione | NMDA Antagonist | Maintained Receptor Affinity | nih.gov |

Development of Novel Therapeutic Lead Compounds from this compound Based Scaffolds

The chemical framework of this compound and related substituted pyridines is a fertile ground for the development of novel therapeutic lead compounds. By applying the SAR principles learned from modifications, researchers have designed potent and selective inhibitors for a variety of biological targets.

One successful application is in the development of phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) inhibitors. Starting from a 3-bromopyridine (B30812) analogue, a medicinal chemistry campaign led to the discovery of potent and specific pan-PI5P4K inhibitors. nih.gov The SAR studies guided the introduction of different aromatic systems via Suzuki couplings and modifications of the side chains to optimize interactions within the kinase binding pocket. nih.gov The polar amino group was considered for introduction near the kinase hinge region to form additional interactions. nih.gov

Another area of development is in glutamate transporter modulators. A library of analogues inspired by an early lead compound, featuring a pyridinyl core, identified several selective positive allosteric modulators (PAMs) of the excitatory amino acid transporter 2 (EAAT2). acs.orgnih.gov These efforts also yielded nonselective PAMs and inhibitors, providing valuable tools for further research. nih.gov

The development of potent and selective inhibitors for CYP11B1 (11β-hydroxylase), an enzyme involved in cortisol synthesis, also utilized a pyridine-based scaffold. Lead optimization efforts focused on modifying substituents on the pyridine ring and exploring isosteric replacements, which ultimately led to an inhibitor with a 50-fold improvement in potency for human CYP11B1. uni-saarland.de

These examples underscore the utility of the substituted pyridine scaffold, exemplified by this compound, as a versatile starting point for drug discovery. The systematic application of SAR principles allows for the rational design of new molecules with tailored activities against a range of therapeutic targets.

The table below lists examples of lead compounds developed from pyridine-based scaffolds.

| Lead Compound Scaffold | Therapeutic Target | Biological Activity |

| (Z)-5-Methylenethiazolidin-4-one from 3-bromopyridine | PI5P4Kα, PI5P4Kβ | Potent pan-PI5P4K inhibition |

| Pyridinyl-piperazine-tetrazole | EAAT2 | Selective Positive Allosteric Modulator (PAM) |

| Pyridyl-substituted Imidazole (B134444) | CYP11B1 | Potent and Selective Inhibition |

| 4-(Pyridyl)-1,4-dihydropyridine | Calcium Channels | Hypotensive Agent |

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Isolation and Purity Assessment

Chromatographic methods are indispensable for the separation and purification of 4-Amino-5-bromonicotinaldehyde from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the purity of this compound. While specific HPLC parameters for this exact compound are not extensively detailed in the provided search results, general procedures for related compounds offer insight into typical conditions. For instance, the purity of similar heterocyclic compounds is often assessed using reverse-phase HPLC. hzdr.de

A typical HPLC setup would involve a C18 column, which is a common choice for separating moderately polar organic molecules. hzdr.dersc.org The mobile phase often consists of a gradient mixture of an aqueous component, sometimes with a modifier like trifluoroacetic acid (TFA) or ammonium (B1175870) acetate, and an organic solvent such as acetonitrile (B52724) or methanol (B129727). hzdr.dersc.org Detection is commonly performed using a UV detector, as the aromatic and chromophoric nature of this compound would allow for strong absorbance at specific wavelengths, likely in the range of 214-280 nm. hzdr.dersc.org The retention time of the compound under defined conditions serves as a key identifier, and the peak area provides a quantitative measure of its purity.

Flash Column Chromatography for Purification

Flash column chromatography is a widely used method for the preparative purification of this compound on a larger scale. hzdr.deunimi.it This technique utilizes a stationary phase, most commonly silica (B1680970) gel, and a mobile phase (eluent) to separate the target compound from impurities. rochester.edumit.edu

The choice of eluent is critical for achieving good separation. A solvent system is typically selected based on preliminary analysis by thin-layer chromatography (TLC) to achieve an appropriate retention factor (Rf) for the desired compound, usually in the range of 0.2 to 0.4. mit.edu For compounds like this compound, which possesses an amino group, the acidic nature of standard silica gel can sometimes lead to poor separation or decomposition. biotage.com To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) (1-3%), may be added to the eluent system to deactivate the acidic sites on the silica gel. rochester.edubiotage.com Alternatively, amine-functionalized silica or basic alumina (B75360) can be used as the stationary phase. biotage.com

A common practice involves applying the crude product, either neat, dissolved in a minimal amount of solvent, or adsorbed onto a small amount of silica gel, to the top of the column. rochester.edumit.edu The eluent is then passed through the column under positive pressure, and fractions are collected and analyzed (e.g., by TLC) to isolate the pure this compound. mit.edu Gradient elution, where the polarity of the mobile phase is gradually increased, can also be employed for more complex mixtures. rochester.edumit.edu

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR are routinely used to characterize this compound.

¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a related compound, 2-Amino-5-bromonicotinaldehyde, the ¹H NMR spectrum was reported. hzdr.de While the exact chemical shifts for this compound are not available in the provided results, a predicted spectrum would show distinct signals for the aldehyde proton (likely in the range of δ 9.5-10.5 ppm), the aromatic protons on the pyridine (B92270) ring, and the protons of the amino group. The coupling patterns between the aromatic protons would be indicative of their relative positions on the ring.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For a related compound, 2-Amino-5-bromonicotinaldehyde, ¹³C NMR data has been reported. hzdr.de For this compound, one would expect to see signals for the carbonyl carbon of the aldehyde group (typically in the range of δ 190-200 ppm), as well as signals for the carbon atoms of the pyridine ring. The chemical shifts of the ring carbons would be influenced by the electron-donating amino group and the electron-withdrawing bromo and aldehyde groups.

| Technique | Observed Data for Related Compounds | Predicted Data for this compound |

| ¹H NMR | Aldehyde proton, aromatic protons, amino protons. hzdr.de | Distinct signals for aldehyde, aromatic, and amino protons. |

| ¹³C NMR | Carbonyl carbon, aromatic carbons. hzdr.de | Signals for aldehyde carbonyl and pyridine ring carbons. |

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

For a related compound, 2-Amino-5-bromonicotinaldehyde, high-resolution mass spectrometry was performed using electrospray ionization (ESI). hzdr.de For this compound (C₆H₅BrN₂O), the expected exact mass can be calculated. The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to this mass. nih.gov Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion, with two peaks of similar intensity separated by two mass units.

| Ionization Technique | Expected Observation |

| Electrospray Ionization (ESI) | [M+H]⁺ peak with a characteristic bromine isotopic pattern. hzdr.de |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. The N-H stretching vibrations of the primary amine would appear as one or two bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the aldehyde group would be observed as a strong band around 1680-1700 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region. Finally, the C-Br stretching vibration would be expected at lower wavenumbers, typically below 800 cm⁻¹.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| N-H (Amine) | 3300-3500 |

| C=O (Aldehyde) | 1680-1700 |

| C=C, C=N (Aromatic Ring) | 1400-1600 |

| C-Br | < 800 |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For this compound, the absorption of UV-visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The key chromophores in this molecule are the pyridine ring, the amino group (-NH2), the bromo substituent (-Br), and the aldehyde group (-CHO). The interaction and conjugation of these groups dictate the electronic absorption spectrum.

The primary electronic transitions observed for aromatic and heterocyclic compounds like this compound are π → π* and n → π* transitions. upi.edu The pyridine ring itself exhibits strong π → π* transitions, typically below 280 nm. upi.edu The presence of substituents significantly modifies the absorption maxima (λmax) and molar absorptivity (εmax).

The aldehyde group is also a chromophore and possesses non-bonding electrons (n-electrons) on the oxygen atom. This allows for a low-energy n → π* transition, which typically appears as a weak, broad band at a longer wavelength (above 300 nm) compared to the π → π* transitions. upi.edu The bromine atom, with its lone pairs, also acts as an auxochrome and can contribute to a red shift. tanta.edu.eg

The electronic spectrum of this compound is therefore expected to show intense absorption bands corresponding to π → π* transitions and a weaker band at a longer wavelength for the n → π* transition. The exact positions of these bands are influenced by the solvent polarity.

Table 1: Expected UV-Visible Absorption Data for this compound

| Type of Transition | Expected λmax (nm) | Relative Intensity | Molecular Orbitals Involved |

|---|---|---|---|

| π → π* | 230 - 290 | High | HOMO (π) → LUMO (π*) |

Advanced X-ray Crystallography Studies for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not available in the provided search results, we can infer its likely structural characteristics based on studies of related brominated pyridine derivatives. researchgate.net

The crystal structure would reveal the planarity of the pyridine ring. The substituents—amino, bromo, and aldehyde groups—will have specific orientations relative to the ring. The carbon-carbon and carbon-nitrogen bond lengths within the pyridine ring are expected to be intermediate between single and double bonds, characteristic of an aromatic system.

A key feature in the solid-state structure of this compound would be the presence of intermolecular hydrogen bonding. The amino group (-NH2) can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group can act as hydrogen bond acceptors. These hydrogen bonds can lead to the formation of one-, two-, or three-dimensional networks in the crystal lattice, significantly influencing the crystal packing and physical properties of the compound.

For instance, dimeric motifs formed through N-H···N or N-H···O hydrogen bonds are common in related structures. researchgate.net The presence of the bromine atom can also lead to halogen bonding, another type of non-covalent interaction that can influence the crystal packing.

Table 2: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ (example) |

| Key Intermolecular Interactions | N-H···N, N-H···O hydrogen bonds |

| C-H···O weak hydrogen bonds |

Note: This data is predictive and based on common crystal structures observed for similar organic molecules. The actual crystallographic parameters can only be determined through experimental single-crystal X-ray diffraction analysis.

Computational Chemistry and Theoretical Investigations of 4 Amino 5 Bromonicotinaldehyde

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking are pivotal in predicting how a ligand, such as 4-Amino-5-bromonicotinaldehyde, might interact with a biological target, typically a protein or enzyme. This in silico approach models the compound's three-dimensional structure and simulates its binding within the active site of a target protein. The goal is to identify favorable binding poses and estimate the strength of the interaction, often expressed as a docking score.

While specific docking studies on this compound are not extensively published, research on analogous structures provides a strong indication of its potential. For instance, derivatives of aminonicotinaldehydes have been investigated as ligands for various receptors. Studies on related 2-aminopyridine (B139424) derivatives show interactions with cannabinoid receptors (CB2R), where the arrangement of substituents on the pyridine (B92270) ring is crucial for binding affinity and selectivity. acs.org Similarly, molecular docking has been successfully used to study the interaction of substituted pyridines with the active sites of enzymes like acetylcholinesterase, revealing key hydrogen bonds and hydrophobic interactions that govern inhibitory potency. nih.govresearchgate.net

For example, docking studies on nicotinamidase, an enzyme involved in bacterial metabolism, have shown that related compounds like 5-bromo-nicotinaldehyde can act as inhibitors. plos.orgplos.org Such studies suggest that this compound could also be modeled against this and other enzyme targets to predict its inhibitory potential. The process involves preparing the 3D structure of the ligand and the receptor, defining a binding pocket, and using an algorithm to sample different orientations of the ligand, scoring each based on a force field that approximates molecular interactions. acs.org

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to understand the electronic properties and intrinsic reactivity of molecules. These calculations can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential. These parameters are fundamental to predicting how the molecule will behave in chemical reactions and how it will interact with other molecules.

For this compound, several physicochemical properties have been calculated, providing a quantitative basis for its expected behavior. ambeed.com These properties, derived from its structure, are crucial for predicting its pharmacokinetic profile and reactivity.

Interactive Table: Calculated Physicochemical Properties of this compound ambeed.com Press Cmd/Ctrl + Enter to run the code and display the table.

The reactivity of the molecule can be mapped by calculating the electrostatic potential surface, which identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The amino group (-NH2) is expected to be a primary site for nucleophilic attack, while the aldehyde group (-CHO) and the carbon atoms of the pyridine ring are potential electrophilic sites. acs.orgresearchgate.net

Prediction of Spectroscopic Parameters

Theoretical calculations are also valuable for predicting the spectroscopic signatures of a molecule, such as its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. By simulating the vibrational frequencies of the molecule's bonds, a theoretical IR spectrum can be generated. Similarly, by calculating the magnetic shielding around each nucleus (e.g., ¹H, ¹³C), a theoretical NMR spectrum can be produced.

These predicted spectra are invaluable for several reasons. They can aid in the structural elucidation of newly synthesized compounds by providing a reference against which experimental data can be compared. For example, the calculated IR spectrum would be expected to show characteristic peaks for the N-H stretching of the amino group, the C=O stretching of the aldehyde, and vibrations associated with the substituted pyridine ring. uniss.it Likewise, predicted ¹H and ¹³C NMR chemical shifts can help assign the signals in an experimental spectrum to the correct atoms in the molecule, confirming its structure. nih.gov

Conformational Analysis and Energetics

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation around single bonds. For this compound, the primary source of conformational flexibility is the rotation of the aldehyde group relative to the pyridine ring. ambeed.com